Home > Products > Screening Compounds P92706 > Iodohippurate sodium i-125
Iodohippurate sodium i-125 - 7230-65-1

Iodohippurate sodium i-125

Catalog Number: EVT-1593161
CAS Number: 7230-65-1
Molecular Formula: C9H7INNaO3
Molecular Weight: 325.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sodium 2-((125)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It is functionally related to a N-benzoylglycine.
Overview

Iodohippurate sodium I-125 is a radiopharmaceutical compound primarily used in medical imaging, particularly for renal function assessment. It is a derivative of hippuric acid, labeled with the radioactive isotope iodine-125. This compound serves as a diagnostic tool in nuclear medicine, allowing for the visualization of renal blood flow and function through scintigraphy.

Source

Iodohippurate sodium I-125 is synthesized from hippuric acid, which is naturally occurring in the body as a product of the metabolism of benzoic acid. The iodine-125 isotope is produced through neutron activation of tellurium or by other nuclear reactions, making it suitable for radiolabeling applications in medical diagnostics.

Classification

This compound falls under the category of radiopharmaceuticals, specifically as a diagnostic agent used in nuclear medicine. It is classified based on its use in imaging and therapeutic applications involving radioactive isotopes.

Synthesis Analysis

Methods

The synthesis of iodohippurate sodium I-125 typically involves the radioiodination of hippuric acid. The most common method includes:

  1. Preparation of Sodium Iodide I-125: Sodium iodide is treated with iodine-125 to produce iodide ions.
  2. Radioiodination Reaction: The iodide ions are then reacted with hippuric acid derivatives under controlled conditions, often using oxidizing agents to facilitate the substitution of iodine onto the aromatic ring.

Technical Details

The reaction generally requires careful control of temperature and pH to optimize yield and radiochemical purity. Techniques such as high-performance liquid chromatography (HPLC) are frequently employed to purify the final product and ensure that it meets the required standards for clinical use .

Molecular Structure Analysis

Structure

Iodohippurate sodium I-125 consists of a hippurate backbone (which includes an aromatic ring) with an iodine atom substituted at one of its positions. The molecular formula can be represented as:

C9H10NNaO3IC_9H_10NNaO_3I

Data

The molecular weight of iodohippurate sodium I-125 is approximately 282.08 g/mol. The structure can be visualized as follows:

  • Aromatic Ring: Contributes to its solubility and interaction with biological tissues.
  • Iodine Atom: Responsible for its radioactive properties, facilitating imaging techniques.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the synthesis of iodohippurate sodium I-125 is an electrophilic aromatic substitution, where the iodine atom replaces a hydrogen atom on the aromatic ring of hippuric acid.

Technical Details

This reaction typically occurs under mild acidic conditions, where iodine acts as an electrophile. The presence of oxidizing agents may be necessary to enhance the reactivity of iodine and ensure efficient substitution .

Mechanism of Action

Process

Upon administration, iodohippurate sodium I-125 is rapidly taken up by renal tubular cells through active transport mechanisms similar to those used for endogenous organic anions. Once inside the cells, it undergoes metabolic processes that allow for visualization via gamma camera imaging.

Data

The uptake and excretion patterns can be quantitatively analyzed using scintigraphy, providing valuable information about renal function such as glomerular filtration rate and renal blood flow .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water, which facilitates its use in injectable formulations.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Radioactivity: Emits gamma radiation suitable for imaging applications with a half-life of approximately 59.4 days.

Relevant data includes its behavior under various pH levels and temperatures, which can affect its stability and efficacy .

Applications

Iodohippurate sodium I-125 is primarily used in:

  • Renal Imaging: To assess kidney function and diagnose conditions such as renal artery stenosis or acute kidney injury.
  • Research: In studies involving renal physiology and pharmacokinetics due to its ability to provide real-time imaging data regarding renal perfusion and function.

Its application extends beyond diagnostics into research realms where understanding renal dynamics is crucial .

Historical Evolution of Iodohippurate Sodium I-125 in Diagnostic Nephrology

Emergence as a Radiopharmaceutical Standard for Renal Plasma Flow Measurement

Iodohippurate Sodium I-125 (ortho-iodohippurate sodium I-125 or I-125 OIH) emerged in the 1960s as a transformative radiopharmaceutical for quantifying effective renal plasma flow (ERPF). Its molecular structure (C~9~H~7~INO~3~·Na) features an iodine-125 radiolabel attached to the hippurate molecule, enabling precise tracking of renal tubular secretion without metabolic alteration. With a molecular weight of 325.0512 g/mol and an achiral, non-optical configuration, this compound exhibited ideal pharmacokinetics: rapid plasma clearance (>90% extraction in a single pass) and exclusive excretion via tubular secretion, making it a physiological analog of para-aminohippuric acid (PAH) [1].

Table 1: Molecular and Functional Properties of Iodohippurate Sodium I-125

PropertySpecificationClinical Relevance
Molecular FormulaC~9~H~7~INO~3~·NaEnsures structural specificity for tubular secretion
RadioisotopeIodine-125 (γ-emitter, 35.5 keV)Low-energy photon suitable for probe detection
Plasma Protein Binding<10%High bioavailable fraction for renal extraction
Primary Excretion MechanismTubular secretion (>90%)Accurate ERPF measurement
FDA Approval Era1960sStandardized renal function diagnostics

By the mid-1960s, I-125 Hippuran replaced older agents due to its superior biokinetic accuracy. Studies confirmed its extraction efficiency mirrored PAH, establishing it as the "radiopharmaceutical standard" for ERPF quantification in renal failure patients. Its adoption coincided with the clinical need for reliable renal function assessment in chronic kidney disease cohorts, where conventional agents yielded inconsistent results [1] [7].

Transition from I-131 Hippuran: Comparative Radiation Dosimetry Challenges

The shift from Iodohippurate Sodium I-131 to I-125 was driven by radiation safety imperatives, though it presented technical trade-offs:

  • I-131 Limitations:
  • High-Energy Photons (364 keV): Required heavy shielding and delivered significant radiation doses (e.g., 0.5 rad/mCi to kidneys, thyroid risks from free iodide).
  • Suboptimal Imaging: Poor spatial resolution in early gamma cameras due to high-energy scatter [1] [6].

  • I-125 Advantages:

  • Lower-Energy Photons (35.5 keV): Reduced tissue penetration (half-value thickness in lead: 0.017 mm). Estimated patient radiation doses were 10–20× lower than I-131.
  • Reduced Thyroid Exposure: Physical decay via electron capture minimized radioactive iodide release [1].

Table 2: Radiation Dosimetry Comparison: I-131 vs. I-125 Hippuran

ParameterI-131 HippuranI-125 HippuranReduction Factor
Photon Energy364 keV35.5 keV10× lower penetration
Thyroid Dose*0.4 rad/mCi0.02 rad/mCi20×
Kidney Dose*0.5 rad/mCi0.03 rad/mCi16×
Lead Shielding (90% attenuation)3 cm0.28 mm>100× thinner
Estimated doses for 100 μCi administration. Thyroid uptake assumed at 25% [1] [6].

Despite dosimetry benefits, I-125’s low-energy photons posed detection challenges:

  • Probe-Based Renography: Dominated clinical use (1965–1980) as scintillation probes efficiently captured 35.5 keV photons.
  • Gamma Camera Limitations: Early NaI crystals had reduced sensitivity for <100 keV energies, restricting planar imaging [1] [6].

Role in 20th-Century Nephrography: Technological Limitations and Clinical Adoption

I-125 Hippuran became integral to functional nephrography during the 1960s–1970s, despite era-specific technological constraints:

Probe-Centric Renography

The procedure standardized as follows:

  • Patient Prep: Hydration + thyroid blockade (Lugol’s solution).
  • Tracer Administration: Intravenous bolus of 4.4 μCi/kg I-125 Hippuran.
  • Data Acquisition: External probes recorded renal time-activity curves for 20–30 minutes.
  • Output Parameters:
  • T~max~: Time to peak activity (normal: 3–5 min).
  • T~1/2~: Half-clearance time (normal: <15 min) [1].

This method enabled dynamic ERPF assessment but lacked anatomic detail, limiting tumor or obstruction localization [3] [4].

Cocktail Studies for Comprehensive Renal Evaluation

To minimize radiation while maximizing data, dual-radiotracer protocols emerged:

  • I-125 Hippuran + 169Yb-EDTA: Simultaneous ERPF (hippuran) and glomerular filtration rate (GFR) (EDTA) measurement.
  • Clinical Impact: Reduced cumulative radiation by 40% compared to sequential studies, critical for pediatric and serial assessments [1] [6].

Table 3: Key Nephrography Techniques Using I-125 Hippuran (1960s–1980s)

TechniqueComponentsPrimary UseEra
Probe RenogramI-125 Hippuran + external detectorERPF quantification1965–1980
Renal CocktailI-125 Hippuran + 169Yb-EDTACombined ERPF/GFR measurement1970s onward
Ischemic Kidney AssessmentI-125 Hippuran uptake in cortex slicesTubular function in transplant grafts1970s

Decline and Legacy

By the 1980s, I-123 Hippuran (159 keV γ) and Tc-99m MAG3 replaced I-125 for gamma camera imaging. Nevertheless, I-125’s role cemented foundational principles:

  • Validated tubular secretion as the ERPF gold standard.
  • Pioneered quantitative renal function tracer kinetics [6] [8].

Table: Standardized Nomenclature for Iodohippurate Sodium I-125

Designation TypeNameSource
Preferred NameIodohippurate Sodium I-125NCATS Drugs
Common NamesSodium Iodohippurate (125 I); I-125 OIH; HIPPUTOPE I-125LactMed; NCATS
Chemical NamesGlycine, N-(2-(iodo-125I)benzoyl)-, monosodium saltNCATS Drugs
Regulatory IdentifiersCAS: 7230-65-1; UNII: T5536Q4O60PubChem; FDA

This compound’s history illustrates how targeted radiochemistry addressed diagnostic needs while navigating technological trade-offs—a paradigm persisting in modern renal radiopharmaceutical development.

Properties

CAS Number

7230-65-1

Product Name

Iodohippurate sodium i-125

IUPAC Name

sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate

Molecular Formula

C9H7INNaO3

Molecular Weight

325.05 g/mol

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2;

InChI Key

XYITYKDGJLHYPW-KYMMBCSGSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.